3,4'-Dimethylbenzophenone

Vue d'ensemble

Description

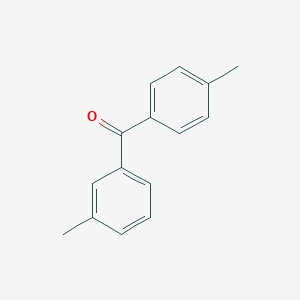

3,4’-Dimethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, where two methyl groups are substituted at the 3 and 4 positions of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4’-Dimethylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of 3,4’-Dimethylbenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Reaction Conditions and Catalysts

Table 1: Comparison of Catalysts for DMBP Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| AlCl₃ | 80–100 | 6–8 | 55 | p-toluic acid |

| Triflic acid/Zr(OH)₄ | 100–150 | 1–24 | 85 | Minimal |

The mesoporous zirconia catalyst enhances surface area (284–371 m²/g) and pore size (0.33–0.45 Å), improving reactant diffusion and active site accessibility .

Substitution Reactions

DMBP undergoes electrophilic aromatic substitution (EAS) at the activated positions of its aromatic rings.

Nitration

-

Nitration with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) primarily targets the para position relative to the methyl groups. Products include mono- and di-nitro derivatives, with regioselectivity influenced by steric and electronic effects .

Table 2: Nitration Products of DMBP

| Reagent System | Major Products | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ (1:2) | 3,4'-Dimethyl-2-nitrobenzophenone | 60 |

| 3,4'-Dimethyl-2,6-dinitrobenzophenone | 25 |

Oxidation of Methyl Groups

-

Strong oxidizing agents like KMnO₄ convert methyl substituents to carboxylic acids. For example, oxidation under acidic conditions yields 3-carboxy-4'-methylbenzophenone .

Reduction of the Carbonyl Group

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, forming 3,4'-dimethylbenzhydrol. Sodium borohydride (NaBH₄) in ethanol achieves partial reduction under milder conditions .

Side Reactions and Byproduct Formation

During synthesis, competing reactions generate undesired products:

-

Acid-Catalyzed Rearrangement : Under prolonged heating, DMBP may undergo Fries rearrangement, forming isomers like 2,4'-dimethylbenzophenone .

-

Hydrolysis of Acyl Chlorides : In Friedel-Crafts reactions, unreacted acyl chlorides hydrolyze to carboxylic acids (e.g., p-toluic acid), necessitating stringent anhydrous conditions .

Industrial-Scale Optimization

Recent advances focus on continuous-flow reactors to enhance scalability. Key parameters include:

Applications De Recherche Scientifique

Photochemical Applications

3,4'-Dimethylbenzophenone as a Photoinitiator

One of the primary applications of this compound is as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it an essential component in photopolymerization processes.

| Application Area | Description |

|---|---|

| UV-Curable Coatings | Used to initiate polymerization in coatings that cure upon exposure to UV light. |

| Inks | Acts as a photoinitiator in printing inks, enhancing adhesion and durability. |

Case Study: Photopolymerization Efficiency

Research has demonstrated that this compound exhibits high efficiency in initiating polymerization reactions when exposed to UV light. This efficiency is critical for applications requiring rapid curing times and high-quality finishes.

Polymer Science

Use in Polymer Stabilization

In polymer science, this compound serves as a UV stabilizer, protecting materials from degradation caused by UV radiation. This property is particularly valuable in the production of plastics and coatings.

| Polymer Type | Stabilization Mechanism |

|---|---|

| Polyethylene | Prevents photodegradation by absorbing harmful UV rays. |

| Polycarbonate | Enhances longevity and mechanical properties by reducing brittleness. |

Case Study: Stability Testing

Studies have shown that polymers stabilized with this compound exhibit significantly improved resistance to yellowing and mechanical degradation when subjected to prolonged UV exposure.

Biological Research

Investigating Biological Activity

This compound is also being explored for its biological activities, particularly its potential as an antimicrobial agent. Its structure allows it to interact with biological targets, making it a candidate for further pharmaceutical development.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial | Investigated for effectiveness against various bacterial strains. |

| Enzyme Inhibition | Studies suggest it may inhibit specific enzymes involved in metabolic pathways. |

Case Study: Antimicrobial Efficacy

Recent studies have indicated that this compound demonstrates significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in medical formulations.

Material Science

Role in Material Development

In material science, this compound is utilized in the development of advanced materials such as nanocomposites and films with enhanced properties.

| Material Type | Application Description |

|---|---|

| Nanocomposites | Enhances mechanical properties and thermal stability of composite materials. |

| Protective Films | Provides UV protection and improves durability of films used in various applications. |

Case Study: Nanocomposite Performance

Research on nanocomposites incorporating this compound has shown improved thermal stability and mechanical strength compared to traditional materials, indicating its potential for use in high-performance applications.

Mécanisme D'action

The mechanism of action of 3,4’-Dimethylbenzophenone involves its interaction with molecular targets through various pathways. For instance, in photochemical applications, it can absorb ultraviolet light and undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, making it useful in photoinitiated polymerization processes.

Comparaison Avec Des Composés Similaires

- 4,4’-Dimethylbenzophenone

- 4-Methylbenzophenone

- 4,4’-Dimethoxybenzophenone

- 4,4’-Dihydroxybenzophenone

Comparison: 3,4’-Dimethylbenzophenone is unique due to the specific positioning of the methyl groups, which can influence its reactivity and physical properties. Compared to 4,4’-Dimethylbenzophenone, which has methyl groups on both phenyl rings, 3,4’-Dimethylbenzophenone may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.

Activité Biologique

3,4'-Dimethylbenzophenone (DMBP) is a compound belonging to the benzophenone family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMBP, supported by data tables, case studies, and research findings from diverse sources.

This compound has the molecular formula C15H14O and a molecular weight of approximately 226.27 g/mol. Its structure features two methyl groups at the 3 and 4 positions of the benzophenone moiety, which are significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of DMBP. It has been shown to exhibit both antibacterial and antifungal activities. For instance, research indicates that DMBP can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The mechanism by which DMBP exerts its antimicrobial effects involves disruption of microbial cell membranes and inhibition of essential metabolic pathways. It interacts with specific proteins and enzymes critical for microbial survival, leading to cell death or growth inhibition .

Cytotoxicity and Cancer Research

DMBP has also been investigated for its cytotoxic effects on cancer cells. Studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 30 | Oxidative stress | |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Case Studies

Several case studies have explored the application of DMBP in phototherapy due to its ability to absorb UV light effectively. This property positions it as a candidate for protective agents against UV radiation-induced damage in skin cells.

In one study, DMBP was incorporated into a topical formulation that demonstrated enhanced protection against UV-induced erythema in human subjects .

Propriétés

IUPAC Name |

(3-methylphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDBXBBWNOELNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369349 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-94-8 | |

| Record name | 3,4'-DIMETHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 3,4-dimethylbenzophenone in chemical synthesis?

A1: 3,4-Dimethylbenzophenone serves as a crucial building block in organic synthesis. For instance, it acts as an acylating agent in the production of 3,4-dimethylbenzophenone from o-xylene. [, ] This reaction is particularly important in the production of various fine chemicals and pharmaceuticals.

Q2: How does the presence of a catalyst affect the synthesis of 3,4-dimethylbenzophenone from o-xylene?

A2: Research indicates that utilizing catalysts like zeolite beta or rare earth oxides can significantly impact the yield and selectivity of 3,4-dimethylbenzophenone production during the benzoylation of o-xylene. [, ] These catalysts facilitate the reaction and can influence the formation of desired products.

Q3: Can you elaborate on the kinetic modeling of the acylation reaction of o-xylene to 3,4-dimethylbenzophenone?

A3: Kinetic studies reveal that the acylation reaction doesn't adhere to simple first or second-order kinetics with respect to the acylating agent. [] This complexity arises from the involvement of multiple processes, including diffusion, adsorption, desorption, potential product inhibition, and multi-step surface reactions. Further research incorporating postulated reaction mechanisms and experimental data is necessary to elucidate the reaction order accurately.

Q4: How is 3,4-dimethylbenzophenone utilized in studying surfactant systems?

A4: 3,4-Dimethylbenzophenone plays a critical role as a quencher in time-resolved fluorescence quenching (TRFQ) studies. [] This technique helps analyze the phase behavior of surfactants like dodecyl poly(oxyethylene) in water. Specifically, 3,4-dimethylbenzophenone assists in understanding the diffusion-influenced quenching within the liquid crystalline phases of these surfactants, offering insights into their self-assembly properties.

Q5: What is known about the byproducts formed during the nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone?

A5: Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone primarily yields cis and trans isomers of 2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate and 2-benzoyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, respectively. [] Alongside these adducts, the reaction also generates various nitro derivatives of the parent ketones as byproducts. Understanding the formation and potential utilization or mitigation of these byproducts is crucial in optimizing the desired synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.